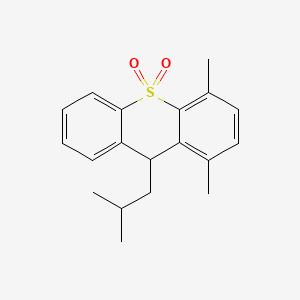
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the thioxanthene family, which is characterized by a tricyclic structure containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of thioxanthene derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thioxanthene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthenes, alkylated thioxanthenes.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthene: The parent compound with a similar tricyclic structure but lacking the methyl and isopropyl groups.
1,4-Dimethylthioxanthene: A derivative with only methyl groups attached.
9-Isopropylthioxanthene: A derivative with only an isopropyl group attached.
Uniqueness
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is unique due to the presence of both methyl and isopropyl groups, which enhance its chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
65845-19-4 |
|---|---|
Fórmula molecular |
C19H22O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1,4-dimethyl-9-(2-methylpropyl)-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C19H22O2S/c1-12(2)11-16-15-7-5-6-8-17(15)22(20,21)19-14(4)10-9-13(3)18(16)19/h5-10,12,16H,11H2,1-4H3 |
Clave InChI |
RMJBJIYCHAZAOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C3=CC=CC=C3S(=O)(=O)C2=C(C=C1)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


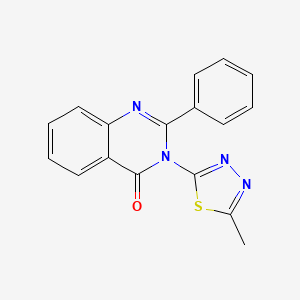
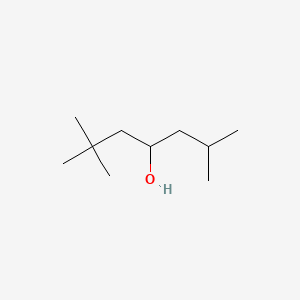
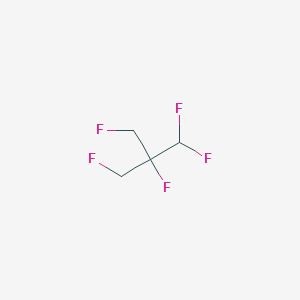
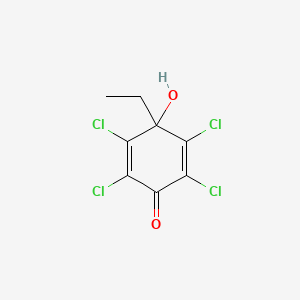
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
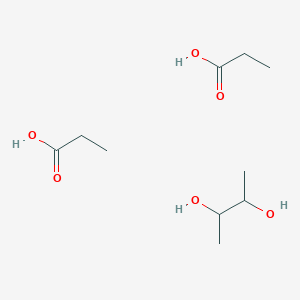
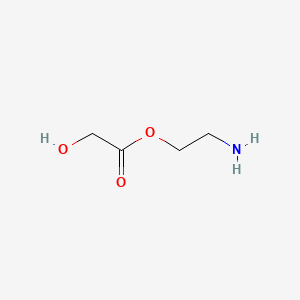
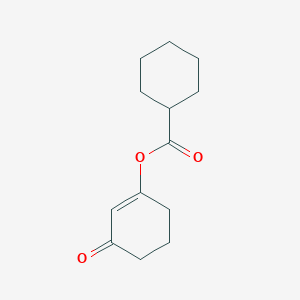
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
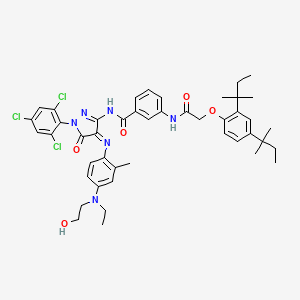

![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
